molecular formula C16H14O4S B14316755 S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate CAS No. 106719-89-5

S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate

Katalognummer: B14316755
CAS-Nummer: 106719-89-5
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: VYJJJEPBPLKIJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate is an organic compound with a complex structure that includes both aromatic and thioester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate typically involves the reaction of 2-hydroxy-5-methoxybenzoic acid with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thioester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The aromatic and thioester groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-5-methoxybenzoic acid: Shares the methoxy and hydroxy functional groups but lacks the thioester group.

    Ethanethiol: Contains the thiol group but lacks the aromatic structure.

    S-[2-(2-Hydroxybenzoyl)phenyl] ethanethioate: Similar structure but without the methoxy group.

Uniqueness

S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate is unique due to the combination of its aromatic and thioester functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

106719-89-5

Molekularformel

C16H14O4S

Molekulargewicht

302.3 g/mol

IUPAC-Name

S-[2-(2-hydroxy-5-methoxybenzoyl)phenyl] ethanethioate

InChI

InChI=1S/C16H14O4S/c1-10(17)21-15-6-4-3-5-12(15)16(19)13-9-11(20-2)7-8-14(13)18/h3-9,18H,1-2H3

InChI-Schlüssel

VYJJJEPBPLKIJR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)SC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.